molecular formula C7H3BrF3I B1373150 2-Bromo-1-iodo-3-(trifluoromethyl)benzene CAS No. 1049731-01-2

2-Bromo-1-iodo-3-(trifluoromethyl)benzene

Cat. No.: B1373150
CAS No.: 1049731-01-2
M. Wt: 350.9 g/mol
InChI Key: NANPAHUEDRWAJP-UHFFFAOYSA-N
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Description

Contextualization of Polysubstituted Arenes in Contemporary Organic Synthesis

Polysubstituted arenes, which are aromatic compounds with multiple substituents on the benzene (B151609) ring, represent a foundational structural core in a vast array of chemical compounds. rsc.orgrsc.orgresearchgate.net Their prevalence is notable in numerous fields, including the development of pharmaceuticals, agrochemicals, and advanced functional materials. rsc.orgrsc.orgnih.gov The specific function and efficacy of these molecules are intrinsically linked to the nature and arrangement of the substituents attached to the aromatic core. rsc.org Consequently, the synthesis of multi-substituted benzenes has been a persistent and significant focus within the organic chemistry community. rsc.org

Historically, the construction of these complex aromatic structures has relied on the modification of existing benzene rings through methods such as electrophilic and nucleophilic aromatic substitution. nih.gov Modern organic synthesis has expanded this toolkit considerably, with transition-metal-catalyzed cross-coupling reactions and direct C–H bond functionalization emerging as powerful strategies. nih.govresearchgate.net An alternative and efficient approach is benzannulation, a process that assembles the arene ring from acyclic precursors through the formation of new carbon-carbon bonds. rsc.orgnih.gov This method is often advantageous as it can reduce the number of synthetic steps and provide greater control over the final substitution pattern. nih.gov The continuous development of novel synthetic methodologies, including organocatalytic benzannulation, aims to create structurally diverse and highly functionalized arenes with exceptional precision and under milder conditions. rsc.orgrsc.org

The Significance of Halogen-Trifluoromethyl Co-Substitution in Aromatic Systems

The strategic incorporation of both halogen atoms and trifluoromethyl (-CF3) groups onto an aromatic ring imparts a unique and highly desirable set of physicochemical properties to the molecule. The trifluoromethyl group is a strong electron-withdrawing group with high electronegativity, which significantly influences the electronic nature of the aromatic system. mdpi.comontosight.ai In medicinal chemistry, the -CF3 group is frequently used to enhance metabolic stability, increase lipophilicity, and improve a drug candidate's binding affinity to its target. mdpi.com The carbon-fluorine bond is exceptionally strong, contributing to the metabolic robustness of molecules containing this group. mdpi.com

When combined with halogens like bromine and iodine, the synthetic utility of the aromatic scaffold is greatly amplified. The different halogens provide distinct reactive handles for further chemical modification. The carbon-iodine bond is generally more reactive and susceptible to cleavage than the carbon-bromine bond, allowing for selective, stepwise functionalization through reactions like palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions). smolecule.com This differential reactivity enables chemists to introduce a variety of other functional groups at specific positions on the ring, building molecular complexity in a controlled manner. This co-substitution pattern is therefore a powerful strategy in the design of advanced materials and in the synthesis of complex organic molecules for pharmaceutical development. smolecule.com

Positioning of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene within Chemical Research

Within the landscape of specialized chemical reagents, this compound stands out as a highly functionalized and synthetically versatile building block. Its structure is a prime example of the strategic co-substitution discussed previously, featuring a bromine atom, an iodine atom, and a trifluoromethyl group arranged in a specific ortho-, meta-, and para- relationship on the benzene ring. This precise arrangement of functional groups makes it a valuable intermediate in organic synthesis. smolecule.com

The compound's utility stems from the distinct reactivity of its substituents. The iodine and bromine atoms serve as orthogonal points for sequential cross-coupling reactions, while the electron-withdrawing trifluoromethyl group modulates the reactivity of the aromatic ring and imparts properties often sought in materials science and medicinal chemistry. smolecule.com Researchers can leverage this structure to construct more complex molecules with tailored electronic and biological properties. smolecule.com It serves as a starting point for developing novel pharmaceuticals or advanced materials where the unique combination of halogens and fluorine is critical to function. smolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1049731-01-2
Molecular Formula C₇H₃BrF₃I

| Molecular Weight | 350.9 g/mol |

Table 2: Compound Names Mentioned

Compound Name
This compound
Suzuki reaction

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-iodo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANPAHUEDRWAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704032
Record name 2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049731-01-2
Record name 2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 1 Iodo 3 Trifluoromethyl Benzene

Strategic Approaches to Incorporating Multiple Halogens and Trifluoromethyl Groups

The direct introduction of three different substituents onto a benzene (B151609) ring can be accomplished through several strategic approaches. These methods often begin with a monosubstituted precursor, such as 3-(trifluoromethyl)benzene, and proceed via electrophilic aromatic substitution.

A sequential, or stepwise, approach is a common and reliable method for synthesizing polysubstituted aromatic compounds. This strategy involves the introduction of substituents one at a time, allowing for the purification of intermediates and precise control over the reaction. The synthesis of 2-bromo-1-iodo-3-(trifluoromethyl)benzene via this route leverages the directing effects of the substituents.

The trifluoromethyl (-CF₃) group is strongly deactivating and a meta-director, while halogen atoms (Br, I) are deactivating but ortho-, para-directors. A logical sequential synthesis could proceed as follows:

Iodination of 3-(Trifluoromethyl)benzene: The first step involves the electrophilic iodination of 3-(trifluoromethyl)benzene. The -CF₃ group directs the incoming electrophile to the meta position. Since all unsubstituted positions (1, 2, 4, 5, 6) are meta to the -CF₃ group at position 3, this step yields 1-iodo-3-(trifluoromethyl)benzene.

Bromination of 1-Iodo-3-(trifluoromethyl)benzene: The second step is the bromination of the iodinated intermediate. The directing effects of both the -CF₃ group (meta-directing) and the iodine atom (ortho-, para-directing) must be considered. The desired product requires bromine to be introduced at the C2 position. This position is ortho to the iodine atom and meta to the trifluoromethyl group, making it an electronically favored site for substitution.

Reaction Pathway: Sequential Halogenation
Step Description
Starting Material 3-(Trifluoromethyl)benzene
Step 1: Iodination Electrophilic iodination, typically using an iodine source and an oxidizing agent, yields 1-iodo-3-(trifluoromethyl)benzene.
Intermediate 1-Iodo-3-(trifluoromethyl)benzene
Step 2: Bromination Electrophilic bromination of the intermediate. The iodine (ortho-director) and CF₃ (meta-director) groups direct the bromine to the C2 position.
Final Product This compound

This stepwise method allows for predictable regiochemical outcomes based on fundamental principles of electrophilic aromatic substitution.

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and time savings by avoiding the isolation of intermediate compounds. A one-pot strategy for this compound would involve the addition of both brominating and iodinating reagents to a single reaction vessel containing the 3-(trifluoromethyl)benzene precursor. The success of such a strategy depends on carefully controlling reaction conditions (e.g., temperature, reagent addition order) to manage the relative rates of bromination and iodination and achieve the desired substitution pattern. While specific one-pot protocols for this exact molecule are not widely detailed, the general approach is a key strategy in modern synthetic chemistry for building complex molecules efficiently. beilstein-journals.org

Precursor-Based Synthetic Routes

An alternative to direct halogenation of a simple benzene derivative is to begin with a precursor that already contains some of the required functionality or a group that can be chemically transformed into the desired substituent.

Amino (-NH₂) groups are versatile functional handles in aromatic synthesis, primarily through their conversion to diazonium salts. The Sandmeyer reaction allows for the substitution of a diazonium group (-N₂⁺) with a wide range of substituents, including halogens. organic-chemistry.orgnih.gov A plausible synthetic route starting from an aniline (B41778) derivative is outlined below.

This pathway could begin with a precursor like 2-bromo-3-(trifluoromethyl)aniline. This intermediate can be subjected to a diazotization reaction (treatment with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid) to form the corresponding diazonium salt. Subsequent treatment of this salt with an iodide source, typically potassium iodide (KI), installs the iodine atom at the C1 position, displacing the nitrogen gas and yielding the final product. nih.gov

Reaction Pathway: Sandmeyer Reaction
Precursor 2-Bromo-3-(trifluoromethyl)aniline
Step 1: Diazotization Reaction with NaNO₂ and a strong acid (e.g., H₂SO₄) to form 2-bromo-3-(trifluoromethyl)benzenediazonium salt.
Step 2: Iodination The diazonium salt is treated with potassium iodide (KI) to replace the diazonium group with iodine. organic-chemistry.org
Final Product This compound

This method is particularly valuable for creating substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

Halogen-exchange (halex) reactions involve the replacement of one halogen atom with another. The Finkelstein reaction (iodide for chloride/bromide) and the Swart's reaction (fluoride for chloride/bromide) are classic examples, though they are most commonly applied to aliphatic systems. organicmystery.com

For aromatic systems, halogen exchange is generally more challenging and typically requires either harsh reaction conditions or the presence of activating groups (e.g., strong electron-withdrawing groups like nitro) on the ring to facilitate nucleophilic aromatic substitution. google.comgoogle.com Synthesizing this compound via a halogen-exchange route from a precursor like 1,2-dichloro-3-(trifluoromethyl)benzene would be difficult due to the lack of strong activation on the benzene ring. Therefore, this approach is considered less practical for this specific target compared to electrophilic substitution or Sandmeyer-type reactions.

Catalytic Synthesis of Tri-substituted Aromatic Systems

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal-catalyzed reactions, particularly those involving copper, have emerged as powerful tools for C-H bond halogenation. beilstein-journals.org

A catalytic approach to this compound could involve the direct, regioselective C-H halogenation of a suitable precursor. These reactions often employ a directing group to position the metal catalyst near a specific C-H bond, enabling its selective functionalization. For instance, a precursor containing a directing group ortho to the desired positions for halogenation could be used. After sequential or one-pot catalytic C-H iodination and C-H bromination, the directing group would be removed to yield the final product. Copper-catalyzed methods are particularly noted for their low cost and high stability. beilstein-journals.org While a specific protocol for this target molecule may not be established, the principles of catalytic C-H activation represent a frontier strategy for its potential synthesis.

Copper-Mediated Synthesis of Halogenated Arenes

Copper-mediated reactions offer a classical yet highly effective alternative for the synthesis of aryl halides. A particularly relevant method for the preparation of this compound is the Sandmeyer reaction. organic-chemistry.orgwikipedia.orgbyjus.com This approach would commence with a suitably substituted aniline, which is converted to a diazonium salt that is subsequently displaced by an iodide.

A potential synthetic sequence employing the Sandmeyer reaction is as follows:

Synthesis of the Precursor Aniline: The synthesis would begin with a commercially available or readily prepared starting material, such as 2-amino-1-bromo-3-(trifluoromethyl)benzene.

Diazotization: The aniline derivative would be treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form the corresponding diazonium salt.

Iodination: The aqueous solution of the diazonium salt would then be treated with a solution of potassium iodide or a copper(I) iodide salt. The diazonium group is an excellent leaving group (releasing N₂ gas), allowing for the facile introduction of the iodide at its former position. masterorganicchemistry.comlibretexts.org

The Sandmeyer reaction is a robust and widely applicable method for the synthesis of aryl halides and offers a direct route to the target molecule from an appropriate aniline precursor. libretexts.org

Table 2: Hypothetical Copper-Mediated Sandmeyer Iodination

EntryAniline PrecursorDiazotization ReagentIodide SourceSolventTemp (°C)Yield (%)
12-amino-1-bromo-3-(trifluoromethyl)benzeneNaNO₂ / HClKIWater0 → RT75
22-amino-1-bromo-3-(trifluoromethyl)benzeneNaNO₂ / H₂SO₄CuIWater/Toluene0 → 5082

This table presents hypothetical data based on analogous Sandmeyer reactions.

Another plausible copper-mediated strategy is the aromatic Finkelstein reaction, which involves a halogen exchange. organic-chemistry.orgnih.govresearchgate.netsemanticscholar.org This would require the synthesis of a precursor such as 1,2-dibromo-3-(trifluoromethyl)benzene. This dibromo compound could then be subjected to a copper(I)-catalyzed reaction with an iodide salt to selectively exchange one of the bromine atoms for iodine. The selectivity of this exchange would be a critical factor.

Table 3: Hypothetical Copper-Catalyzed Halogen Exchange

EntryStarting MaterialCopper CatalystLigandIodide SourceSolventTemp (°C)Yield (%)
11,2-dibromo-3-(trifluoromethyl)benzeneCuIN,N'-DimethylethylenediamineNaIDioxane11070
21,2-dibromo-3-(trifluoromethyl)benzeneCuBr1,10-PhenanthrolineKIDMF12062

This table presents hypothetical data based on analogous copper-catalyzed halogen exchange reactions.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 1 Iodo 3 Trifluoromethyl Benzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of strong electron-withdrawing groups, such as the trifluoromethyl group, is essential to stabilize this negatively charged intermediate and facilitate the reaction. libretexts.org

Comparative Reactivity of Bromine and Iodine in SNAr Processes

In the context of SNAr reactions, the nature of the leaving group (the halogen) plays a complex role that differs significantly from its role in aliphatic SN1 and SN2 reactions. For SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the halide ion. stackexchange.commasterorganicchemistry.com Consequently, the leaving group's ability to stabilize the intermediate through inductive electron withdrawal is more important than its ability to leave as a stable anion.

This leads to a reactivity trend often referred to as the "element effect," where the most electronegative halogen facilitates the fastest reaction. nih.govimperial.ac.uk The generally observed order of reactivity for halogens as leaving groups in SNAr processes is:

F > Cl > Br > I masterorganicchemistry.comresearchgate.net

This is because the high electronegativity of fluorine strongly stabilizes the negative charge in the Meisenheimer complex, lowering the activation energy of the rate-determining addition step. stackexchange.com While iodine is the best leaving group in terms of C-X bond strength (C-I is the weakest), this factor is less significant since the C-X bond is broken in the fast, second step of the reaction. Therefore, in a competitive scenario on an equally activated carbon, bromine would be expected to be displaced more readily than iodine in an SNAr reaction.

Table 1: General Reactivity Trends in Nucleophilic Aromatic Substitution

Feature Influence on SNAr Rate Rationale
Leaving Group F > Cl > Br > I Stabilization of the Meisenheimer complex via induction; attack of the nucleophile is rate-determining. stackexchange.commasterorganicchemistry.com
Electron-Withdrawing Group Rate increases Stabilizes the negative charge of the Meisenheimer intermediate. libretexts.org
Group Position ortho or para to LG Allows for resonance delocalization and stabilization of the negative charge. libretexts.org

Influence of the Trifluoromethyl Group on SNAr Regioselectivity

The regioselectivity of SNAr reactions on polysubstituted rings is dictated by the electronic influence of the substituents. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). mdpi.com Such groups strongly activate the aromatic ring for nucleophilic attack, particularly when positioned ortho or para to the leaving group, as this allows for effective stabilization of the anionic Meisenheimer intermediate. libretexts.org

In the structure of 2-bromo-1-iodo-3-(trifluoromethyl)benzene, the trifluoromethyl group is located at the C3 position. Its influence on the two potential leaving groups is as follows:

Bromine (at C2): The bromine atom is ortho to the trifluoromethyl group. This proximity provides significant activation for nucleophilic attack at the C2 position.

Iodine (at C1): The iodine atom is meta to the trifluoromethyl group. A meta electron-withdrawing group offers much less stabilization for the Meisenheimer complex, as the negative charge cannot be delocalized onto the group through resonance. libretexts.org

Given the strong activating effect of the ortho -CF3 group on the bromine atom, it is predicted that nucleophilic aromatic substitution will occur selectively at the C2 position, leading to the displacement of the bromide ion over the iodide ion, despite bromine being an inherently less reactive leaving group than fluorine or chlorine.

Organometallic Reactivity and Carbon-Halogen Bond Activation

The carbon-halogen bonds in this compound can also be selectively activated through the formation of organometallic reagents. These reactions, such as lithium-halogen exchange and Grignard reagent formation, typically follow a different reactivity trend compared to SNAr, based on bond polarizability and the stability of the resulting organometallic species.

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching

Lithium-halogen exchange is a powerful method for the regioselective synthesis of aryllithium compounds. The reaction is a kinetically controlled process where the rate of exchange is highly dependent on the halogen. wikipedia.org The established order of reactivity is:

I > Br > Cl >> F wikipedia.orgharvard.edu

This trend is governed by the polarizability of the halogen and the stability of the carbanion intermediates involved. wikipedia.orgprinceton.edu Given this well-established selectivity, the reaction of this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures is expected to result in a clean and selective exchange of the iodine atom. This would generate the valuable intermediate, 2-bromo-3-(trifluoromethyl)phenyllithium.

This aryllithium species is a potent nucleophile and can be trapped by a wide variety of electrophiles in a process known as electrophilic quenching. This two-step sequence allows for the precise introduction of a diverse range of functional groups at the C1 position.

Table 2: Potential Derivative Synthesis via Lithium-Halogen Exchange

Step 1: Reagent Step 2: Electrophile (E+) Resulting Product
n-BuLi CO₂ 2-Bromo-3-(trifluoromethyl)benzoic acid
n-BuLi DMF (N,N-Dimethylformamide) 2-Bromo-3-(trifluoromethyl)benzaldehyde
n-BuLi R₂C=O (Ketone) (2-Bromo-3-(trifluoromethyl)phenyl)dialkylmethanol
n-BuLi I₂ 1,2-Diiodo-3-(trifluoromethyl)benzene
n-BuLi (CH₃)₃SiCl 2-Bromo-1-(trimethylsilyl)-3-(trifluoromethyl)benzene

Grignard Reagent Formation and Derivative Synthesis

The formation of Grignard reagents via the reaction of an organic halide with magnesium metal follows a similar reactivity trend to lithium-halogen exchange, with the more reactive carbon-iodine bond being favored over the carbon-bromine bond. researchgate.net

I > Br > Cl

Therefore, treating this compound with magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would selectively form the Grignard reagent at the C1 position: 2-bromo-3-(trifluoromethyl)phenylmagnesium iodide. It should be noted that the formation of Grignard reagents from trifluoromethyl-substituted aryl halides can be highly exothermic and requires careful control of reaction conditions to ensure safety. orgsyn.org

Like their aryllithium counterparts, these Grignard reagents are powerful nucleophiles used extensively in carbon-carbon bond-forming reactions. They can be reacted with a range of electrophiles to produce various derivatives.

Metalation-Induced Rearrangements and Their Implications

While the selective halogen-metal exchange at the C-I bond is the predominant and expected pathway, the possibility of side reactions or rearrangements must be considered. In some systems, metalation can lead to unexpected outcomes. For instance, if conditions were to favor lithiation ortho to a halogen (a directed ortho-metalation), subsequent elimination of lithium halide could lead to the formation of a highly reactive benzyne (B1209423) intermediate.

However, for this compound, the kinetic preference for iodine-lithium exchange is very strong, making competing pathways less likely under standard conditions. wikipedia.orgmdpi.com Some literature has described anomalous substitutions where the lithium is not introduced at the original position of the halogen, but these are typically observed in more complex systems with strong directing groups. ias.ac.in For this substrate, the formation of 2-bromo-3-(trifluoromethyl)phenyllithium is the most plausible and synthetically useful outcome, with a low probability of significant metalation-induced rearrangement.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For a substrate like this compound, these reactions almost invariably proceed with high selectivity at the more labile C-I bond.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide. vu.nlorganic-chemistry.org For this compound, this reaction offers a reliable method to introduce an aryl, vinyl, or alkyl group selectively at the C-1 position. The catalytic cycle, typically involving a palladium catalyst, begins with the preferential oxidative addition of the palladium(0) complex into the C-I bond. Subsequent transmetalation with an organoboron reagent and reductive elimination yields the coupled product, regenerating the catalyst. The C-Br bond remains unaffected under appropriately controlled conditions, making the product, 2-bromo-1-aryl-3-(trifluoromethyl)benzene, available for further coupling reactions. nih.govrsc.org

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-Bromo-1-phenyl-3-(trifluoromethyl)benzene
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane2-Bromo-1-(4-methoxyphenyl)-3-(trifluoromethyl)benzene
3Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄THF2-Bromo-1-(thiophen-2-yl)-3-(trifluoromethyl)benzene

The Stille coupling utilizes organotin compounds (organostannanes) to form C-C bonds with organic halides. nih.gov Similar to the Suzuki-Miyaura reaction, the Stille coupling of this compound is highly selective for the C-I bond. researchgate.net The palladium catalyst undergoes oxidative addition at the iodo-substituted position, followed by transmetalation with the organostannane reagent and reductive elimination. nih.gov While effective, the toxicity of organotin compounds and their byproducts is a significant drawback compared to the more environmentally benign boronic acids used in Suzuki-Miyaura couplings. organic-chemistry.org

Table 2: Representative Stille Coupling of this compound

EntryOrganostannaneCatalystAdditiveSolventProduct
1Tributyl(vinyl)stannanePd(PPh₃)₄LiClTHF2-Bromo-1-vinyl-3-(trifluoromethyl)benzene
2Trimethyl(phenyl)stannanePdCl₂(PPh₃)₂CuINMP2-Bromo-1-phenyl-3-(trifluoromethyl)benzene
3Tributyl(ethynyl)stannaneAsCat-4NoneToluene2-Bromo-1-ethynyl-3-(trifluoromethyl)benzene

The Sonogashira coupling is a highly efficient method for the synthesis of alkynylarenes by reacting a terminal alkyne with an aryl halide. organic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts. rhhz.net When applied to this compound, the reaction chemoselectively occurs at the C-I bond, enabling the direct introduction of an alkyne moiety. This selectivity allows for the synthesis of 1-alkynyl-2-bromo-3-(trifluoromethyl)benzene intermediates, which are valuable precursors for constructing more complex molecular architectures. nih.gov

Table 3: Typical Sonogashira Coupling of this compound

EntryAlkynePd CatalystCu CocatalystBaseSolventProduct
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF2-Bromo-1-(phenylethynyl)-3-(trifluoromethyl)benzene
2TrimethylsilylacetylenePd(OAc)₂ / PPh₃CuIDiisopropylamineToluene2-Bromo-1-((trimethylsilyl)ethynyl)-3-(trifluoromethyl)benzene
31-HexynePd(PPh₃)₄CuIPiperidineDMF2-Bromo-1-(hex-1-yn-1-yl)-3-(trifluoromethyl)benzene

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. organic-chemistry.orgwikipedia.org This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds. organic-chemistry.org For this compound, the amination proceeds selectively at the C-I position, allowing for the synthesis of N-substituted 2-bromo-3-(trifluoromethyl)anilines. libretexts.org The choice of palladium precursor, ligand, and base is critical for achieving high yields and preventing side reactions. acs.orgnih.gov

Table 4: Exemplary Buchwald-Hartwig Amination of this compound

EntryAmineCatalystLigandBaseSolventProduct
1MorpholinePd₂(dba)₃BINAPNaOt-BuToluene4-(2-Bromo-3-(trifluoromethyl)phenyl)morpholine
2Aniline (B41778)Pd(OAc)₂XPhosK₂CO₃DioxaneN-(2-Bromo-3-(trifluoromethyl)phenyl)aniline
3BenzylaminePdCl₂(dppf)dppfCs₂CO₃THFN-Benzyl-2-bromo-3-(trifluoromethyl)aniline

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, while the Kumada coupling utilizes a Grignard (organomagnesium) reagent. organic-chemistry.orgpku.edu.cnliu.edu Both are potent C-C bond-forming reactions catalyzed by nickel or palladium.

In the Negishi coupling , the higher reactivity of organozinc compounds allows for milder reaction conditions compared to some other methods. For this compound, selective coupling at the C-I bond is expected, enabling the introduction of various alkyl or aryl groups. acs.org

The Kumada coupling is valued for its use of readily available Grignard reagents. organic-chemistry.org The reaction with this compound would selectively form a C-C bond at the C-1 position, yielding 2-bromo-1-substituted-3-(trifluoromethyl)benzene. researchtrend.netnih.gov The high reactivity of Grignard reagents, however, limits the functional group tolerance of the reaction.

Table 5: Illustrative Negishi and Kumada Couplings

ReactionOrganometallic ReagentCatalystSolventProduct
Negishi Phenylzinc chloridePd(PPh₃)₄THF2-Bromo-1-phenyl-3-(trifluoromethyl)benzene
Kumada Ethylmagnesium bromideNiCl₂(dppe)Ether2-Bromo-1-ethyl-3-(trifluoromethyl)benzene

Palladium-catalyzed cascade reactions involve multiple bond-forming events in a single synthetic operation, offering an efficient pathway to complex molecular scaffolds from simple starting materials. researchtrend.net A substrate like this compound is an ideal candidate for sequential, site-selective cascade reactions. An initial cross-coupling at the C-I bond can be followed by an intramolecular reaction involving the newly introduced group and the adjacent C-Br bond. For instance, a Sonogashira coupling at the C-I position could introduce an alkyne that then undergoes a palladium-catalyzed intramolecular cyclization or annulation involving the C-Br bond to form fused heterocyclic systems. vu.nlacs.org Such strategies maximize molecular complexity in a highly atom-economical fashion.

Electrophilic Aromatic Substitution (EAS) Reactivity of this compound

The electrophilic aromatic substitution (EAS) reactivity of this compound is significantly influenced by the electronic and steric effects of its three substituents. The interplay between the deactivating nature of the halogens and the trifluoromethyl group renders the aromatic ring electron-deficient and thus, substantially less reactive towards electrophiles than benzene (B151609).

Deactivating and Directing Effects of Halogen and Trifluoromethyl Substituents

The rate and regioselectivity of electrophilic aromatic substitution on the benzene ring are dictated by the nature of the substituents it carries. Substituents are broadly classified as either activating or deactivating groups, and as either ortho, para-directing or meta-directing.

The substituents present on this compound are a bromo group, an iodo group, and a trifluoromethyl group. All three of these are classified as deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.com

Trifluoromethyl Substituent (-CF₃): The trifluoromethyl group is a powerful deactivating group. masterorganicchemistry.com This is due to the strong electron-withdrawing inductive effect of the three fluorine atoms, which makes the carbon atom of the -CF₃ group highly electron-deficient. This, in turn, strongly withdraws electron density from the benzene ring, making it much less reactive towards electrophiles. Unlike halogens, the trifluoromethyl group does not have any lone pairs to donate via resonance. Consequently, it is a strong deactivating group and a meta-director.

In this compound, the cumulative effect of these three deactivating groups makes the aromatic ring extremely electron-poor and highly unreactive towards electrophilic attack. The directing effects of the substituents are in opposition. The bromo and iodo groups direct ortho and para to their own positions, while the trifluoromethyl group directs meta to its position. The likely outcome of an EAS reaction on this substrate will be a complex interplay of these directing effects, with steric hindrance also playing a crucial role in determining the final product distribution. libretexts.orglibretexts.orglibretexts.org In cases of competing directing effects, the most activating (or least deactivating) group often governs the position of substitution, although in this case, all substituents are deactivating. masterorganicchemistry.com

Table 1: Summary of Substituent Effects in this compound

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-Br Electron-withdrawing (-I)Electron-donating (+R)Deactivatingortho, para
-I Electron-withdrawing (-I)Electron-donating (+R)Deactivatingortho, para
-CF₃ Strongly electron-withdrawing (-I)NoneStrongly Deactivatingmeta

Limitations and Specific Conditions for EAS on this compound

The heavily deactivated nature of the aromatic ring in this compound imposes significant limitations on its ability to undergo electrophilic aromatic substitution reactions. Standard EAS conditions that are effective for benzene or activated derivatives are often insufficient to promote reaction on such an electron-deficient substrate.

Limitations:

Low Reactivity: The primary limitation is the extremely low nucleophilicity of the aromatic ring. The synergistic electron-withdrawing effects of the bromo, iodo, and trifluoromethyl groups significantly raise the activation energy for the formation of the sigma complex, which is the rate-determining step in EAS. youtube.com

Harsh Reaction Conditions Required: To overcome the high activation barrier, forcing conditions are typically necessary. This includes the use of stronger electrophiles, higher reaction temperatures, and often, the use of potent Lewis acid catalysts or superacids. numberanalytics.com Such harsh conditions can lead to side reactions and decomposition of the starting material.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not feasible on strongly deactivated aromatic rings. The strong Lewis acids required for these reactions can complex with the halogen substituents, further deactivating the ring. wikipedia.org

Steric Hindrance: The substitution pattern of this compound presents considerable steric hindrance. The positions that are electronically least disfavored for electrophilic attack may be sterically inaccessible, leading to low yields or unexpected products. masterorganicchemistry.comyoutube.com

Specific Conditions:

A common method for the nitration of highly deactivated aromatic compounds is the use of a mixture of nitric acid and a strong acid, such as sulfuric acid, to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com In cases of extreme deactivation, even more potent conditions might be required, such as using fuming nitric acid or a mixture of nitric acid with trifluoroacetic anhydride. rsc.org

The expected regiochemical outcome would be substitution at the position that is least deactivated and sterically accessible. The directing effects of the substituents would need to be carefully considered:

The bromo group directs to its ortho and para positions.

The iodo group directs to its ortho and para positions.

The trifluoromethyl group directs to its meta position.

Advanced Synthetic Applications of 2 Bromo 1 Iodo 3 Trifluoromethyl Benzene As a Versatile Building Block

Construction of Complex Polyfunctionalized Aromatic Scaffolds

The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 2-bromo-1-iodo-3-(trifluoromethyl)benzene is the cornerstone of its utility in constructing complex polyfunctionalized aromatic scaffolds. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This reactivity difference allows for selective and sequential functionalization of the aromatic ring.

Chemists can exploit this differential reactivity to introduce a variety of substituents in a controlled manner. For instance, a Sonogashira coupling can be performed selectively at the iodine position, leaving the bromine atom intact for a subsequent Suzuki or Buchwald-Hartwig coupling. This stepwise approach provides a powerful tool for the synthesis of highly substituted aromatic compounds with precise control over the substitution pattern.

Table 1: Regioselective Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst SystemPosition of ReactionSubsequent Reaction
Sonogashira CouplingTerminal AlkynePd(PPh₃)₄, CuIIodineSuzuki Coupling
Suzuki CouplingArylboronic AcidPd(OAc)₂, SPhosIodineHeck Reaction
Heck ReactionAlkenePd(OAc)₂, P(o-tol)₃IodineBuchwald-Hartwig Amination
Buchwald-Hartwig AminationAminePd₂(dba)₃, XantphosIodineStille Coupling

This sequential cross-coupling strategy allows for the efficient assembly of intricate molecular frameworks from a single, readily available starting material. The trifluoromethyl group, being a strong electron-withdrawing group, also influences the reactivity of the aromatic ring and the properties of the resulting polyfunctionalized scaffolds.

Synthesis of Fluorinated Heterocyclic and Carbocyclic Systems

The presence of the trifluoromethyl group makes this compound an attractive precursor for the synthesis of fluorinated heterocyclic and carbocyclic systems. Fluorinated motifs are of great importance in medicinal chemistry and materials science due to their ability to modulate properties such as metabolic stability, lipophilicity, and electronic character.

While direct, specific examples of the synthesis of fluorinated heterocyclic and carbocyclic systems starting from this compound are not extensively detailed in publicly available research, the strategic positioning of the reactive halogen atoms provides a clear pathway for such transformations. For instance, following the initial functionalization at the iodine position, the remaining bromine atom can be utilized in intramolecular cyclization reactions to form fused ring systems.

One potential synthetic route could involve a Sonogashira coupling at the iodine position with a suitably functionalized alkyne, followed by an intramolecular Heck reaction or a radical cyclization triggered at the bromine position to construct a new carbocyclic or heterocyclic ring. The trifluoromethyl group would be incorporated into the final ring system, imparting its unique properties.

Precursor in Medicinal Chemistry Research for Lead Compound Generation

Halogenated and fluorinated aromatic compounds are frequently explored in medicinal chemistry for the development of new therapeutic agents. nih.gov The title compound, this compound, serves as a valuable starting point for the generation of lead compounds in drug discovery programs. nih.gov The bromo and iodo groups provide convenient handles for introducing a wide array of chemical diversity through various cross-coupling reactions, allowing for the rapid synthesis of libraries of analogs for structure-activity relationship (SAR) studies.

The trifluoromethyl group is a particularly important substituent in medicinal chemistry. Its presence can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the CF₃ group can significantly alter the acidity or basicity of nearby functional groups, which can in turn influence a drug's binding affinity to its biological target. The lipophilicity of the trifluoromethyl group can also improve a compound's ability to cross cell membranes.

By systematically modifying the substituents at the bromo and iodo positions, medicinal chemists can fine-tune the pharmacological properties of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic profile.

Development of Advanced Materials and Functional Molecules for Organic Electronics

The unique electronic properties conferred by the trifluoromethyl group make this compound a promising building block for the development of advanced materials and functional molecules for organic electronics. nih.gov The strong electron-withdrawing nature of the CF₃ group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated molecule, which is a critical parameter in the design of n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The ability to selectively functionalize the bromo and iodo positions allows for the synthesis of well-defined conjugated oligomers and polymers with tailored electronic and photophysical properties. For example, sequential cross-coupling reactions can be employed to introduce various aromatic and heteroaromatic units, thereby extending the π-conjugation and tuning the emission color of a potential OLED emitter. The trifluoromethyl group can also enhance the thermal stability and influence the self-assembly behavior of these materials in the solid state, which are important considerations for device performance and longevity. nih.gov

Future Perspectives in Research on 2 Bromo 1 Iodo 3 Trifluoromethyl Benzene

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene and its derivatives is increasingly being guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and energy consumption. Key areas of development include photocatalysis, biocatalysis, and flow chemistry.

Photocatalysis offers a mild and efficient alternative to traditional synthetic methods that often require harsh reaction conditions. Visible-light photoredox catalysis, for instance, can facilitate a variety of transformations, including C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds under ambient temperature and pressure. semanticscholar.org The application of this technology to the synthesis and derivatization of polyhalogenated, trifluoromethylated benzenes is a promising research direction. For example, photocatalytic methods could be developed for the direct trifluoromethylation of bromo-iodinated precursors or the selective functionalization of the C-H bond on the benzene (B151609) ring. semanticscholar.org

Biocatalysis presents another green avenue, leveraging the high selectivity and efficiency of enzymes. Halogenases are enzymes that can catalyze the site-selective halogenation of aromatic compounds under mild, aqueous conditions. researchgate.netnih.govchemrxiv.org Future research could focus on identifying or engineering halogenases that can selectively introduce bromine or iodine onto a trifluoromethyl-benzene scaffold. nih.govchemrxiv.org This enzymatic approach would offer a more environmentally benign alternative to traditional halogenation methods that often use hazardous reagents. Furthermore, non-heme iron enzymes have been shown to generate trifluoromethyl radicals for enantioselective alkene difunctionalization, opening possibilities for biocatalytic C-CF3 bond formation. nih.gov

Flow chemistry provides a safer, more efficient, and scalable platform for chemical synthesis, particularly for reactions involving hazardous reagents or intermediates. nih.govscispace.com The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields and selectivities. nih.govbeilstein-journals.org The synthesis of this compound, which involves halogenation steps, could be significantly improved using flow chemistry to enhance safety and process control. nih.gov

Table 1: Comparison of Green Synthetic Methodologies

MethodologyAdvantagesPotential Application for this compound
Photocatalysis Mild reaction conditions, high selectivity, use of visible light as a renewable energy source.Direct C-H trifluoromethylation, selective functionalization of C-Br or C-I bonds.
Biocatalysis High chemo-, regio-, and enantioselectivity, use of environmentally benign reagents and solvents.Site-selective halogenation of trifluoromethyl-benzene precursors.
Flow Chemistry Enhanced safety, improved heat and mass transfer, precise process control, scalability.Safer and more efficient halogenation reactions for the synthesis of the title compound.

Exploration of Unconventional Reactivity and Catalyst Systems

The distinct reactivity of the C-Br and C-I bonds, coupled with the influence of the trifluoromethyl group, makes this compound an ideal substrate for exploring novel reactivity and developing advanced catalyst systems.

A key area of future research lies in the development of dual catalysis systems that can enable new types of transformations. For example, the combination of photoredox catalysis with nickel catalysis has emerged as a powerful tool for the cross-coupling of C(sp³)–C(sp²) bonds. acs.orgresearchgate.netrsc.orgresearchgate.net This dual catalytic approach could be employed for the selective alkylation at the iodine-bearing carbon of bromo(iodo)arenes, a transformation that is challenging to achieve with traditional methods. acs.org Such a strategy would allow for the controlled introduction of alkyl groups, expanding the molecular diversity accessible from this building block.

The chemoselective functionalization of the two different halogen atoms is another critical research direction. Due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, sequential functionalization is possible. nih.govnih.gov Future work will likely focus on developing more sophisticated catalyst systems that can precisely control this selectivity, even for challenging substrates. This includes the design of ligands that can fine-tune the electronic and steric properties of the metal center to favor reaction at one site over the other. nih.gov

Furthermore, the exploration of unconventional cross-coupling reactions will continue to be a major theme. This includes the development of methods for the direct C-H functionalization of the aromatic ring, as well as the exploration of novel coupling partners beyond the standard boronic acids and organozinc reagents. The trifluoromethyl group's strong electron-withdrawing nature can influence the reactivity of the aromatic ring, opening up possibilities for new types of transformations.

Table 2: Emerging Catalyst Systems and Their Applications

Catalyst SystemDescriptionPotential Application for this compound
Dual Photoredox/Nickel Catalysis Combines a photocatalyst for radical generation with a nickel catalyst for cross-coupling.Selective alkylation at the C-I bond.
Ligand-Controlled Palladium Catalysis Utilizes specific ligands to modulate the reactivity and selectivity of the palladium catalyst.Highly chemoselective sequential cross-coupling at the C-I and C-Br bonds.
Iron or Cobalt-based Catalysts Explores the use of more abundant and less toxic metals for cross-coupling reactions.Development of more sustainable Sonogashira coupling reactions. beilstein-journals.org

Integration into Automated Synthesis and High-Throughput Experimentation

The increasing complexity of modern drug discovery and materials science necessitates the rapid synthesis and screening of large numbers of compounds. Integrating building blocks like this compound into automated synthesis and high-throughput experimentation (HTE) workflows is a crucial future direction.

Automated synthesis platforms can significantly accelerate the drug discovery process by enabling the rapid and systematic synthesis of compound libraries. sigmaaldrich.comfu-berlin.deillinois.edusynplechem.com These platforms can be programmed to perform a series of reactions, purifications, and analyses, allowing for the unattended synthesis of a wide range of derivatives from a common starting material like this compound. sigmaaldrich.com The development of standardized building blocks and reaction protocols compatible with these automated systems is an active area of research.

High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions to identify optimal catalysts, ligands, and solvents for a particular transformation. purdue.edu This is particularly valuable for complex reactions such as the selective cross-coupling of polyhalogenated arenes. nih.govrsc.org By employing HTE, researchers can quickly identify the best conditions for the sequential functionalization of this compound, saving significant time and resources. purdue.edursc.org

Table 3: Technologies for Accelerated Synthesis and Discovery

TechnologyDescriptionRelevance to this compound
Automated Synthesis Platforms Robotic systems that perform chemical reactions, purifications, and analyses in an automated fashion.Rapid generation of derivative libraries for structure-activity relationship studies.
High-Throughput Experimentation (HTE) Parallel screening of a large number of reaction conditions.Efficient optimization of selective cross-coupling reactions.
Artificial Intelligence (AI) in Chemistry Use of machine learning algorithms to predict reaction outcomes and design synthetic routes.In silico screening of potential derivatives and prediction of optimal reaction conditions.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 2-Bromo-1-iodo-3-(trifluoromethyl)benzene?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of 3-(trifluoromethyl)benzene. Electrophilic iodination at the para position (relative to CF₃) followed by bromination at the ortho position is a plausible route, leveraging directing effects of the electron-withdrawing CF₃ group. Alternatively, halogen exchange (e.g., Finkelstein reaction) on a pre-brominated intermediate may introduce iodine . Purification typically involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol, guided by solubility data from structurally similar halogenated aromatics .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., splitting patterns for adjacent halogens).
  • ¹⁹F NMR : To verify the trifluoromethyl group’s presence and electronic environment.
  • GC-MS/HPLC : For purity assessment (>95% by area normalization).
  • X-ray crystallography : For unambiguous confirmation of regiochemistry, especially if competing halogenation pathways occur .

Q. What are optimal storage conditions to prevent degradation?

  • Methodological Answer : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to minimize light-induced C–I bond cleavage and oxidative decomposition. Stability studies on analogous iodobenzene derivatives suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How do competing reactivities of bromo and iodo substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Iodine typically undergoes oxidative addition faster than bromine in Pd-catalyzed couplings. To achieve selective coupling at iodine:

  • Use a low-temperature protocol (0–25°C) with Pd(PPh₃)₄ and a mild base (K₂CO₃).
  • For bromine-selective coupling, employ a bulkier ligand (e.g., SPhos) and higher temperatures (80–100°C).
  • Monitor reaction progress via TLC/GC-MS to optimize selectivity .

Q. What strategies mitigate elimination side reactions during nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : The electron-withdrawing CF₃ group activates the ring for SNAr but may promote β-elimination if steric hindrance exists. To suppress elimination:

  • Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Employ soft nucleophiles (e.g., thiols) at moderate temperatures (50–70°C).
  • Add catalytic KI to enhance iodine’s leaving-group ability and reduce reaction time .

Q. How does the CF₃ group affect regioselectivity in directed ortho-metalation (DoM) reactions?

  • Methodological Answer : The CF₃ group acts as a strong meta-director but can also participate in coordination with lithiating agents (e.g., LDA). In DoM:

  • Use a chelating base (e.g., TMEDA) to direct metalation to the ortho position relative to iodine.
  • Competing coordination between CF₃ and Br/I may require iterative optimization of stoichiometry and temperature .

Data Contradictions & Analysis

Q. Why do reported yields vary for Ullmann couplings involving polyhalogenated trifluoromethylbenzenes?

  • Methodological Answer : Discrepancies arise from:

  • Halogen mobility : Iodine’s higher leaving-group ability vs. bromine can lead to unintended dehalogenation.
  • Catalyst poisoning : Trace moisture or oxygen degrades Cu catalysts; rigorous Schlenk techniques improve reproducibility.
  • Solvent effects : DMF often outperforms toluene in Ullmann reactions due to better Cu solubility, but may increase side reactions .

Research Applications

Q. How is this compound utilized in synthesizing fluorinated liquid crystals or OLED materials?

  • Methodological Answer : The CF₃ group enhances thermal stability and electron mobility. Applications include:

  • Liquid crystals : Introduce mesogenic groups (e.g., biphenyls) via Suzuki coupling at iodine.
  • OLED emitters : Coordinate the bromine site to Ir or Pt complexes for phosphorescent materials.
  • Dielectric layers : Self-assemble monolayers (SAMs) on Au surfaces via thiol-I exchange .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.